molecular formula C8H18N2 B15320358 1-[2-(Dimethylamino)ethyl]cyclobutan-1-amine

1-[2-(Dimethylamino)ethyl]cyclobutan-1-amine

Cat. No.: B15320358
M. Wt: 142.24 g/mol
InChI Key: PUMVVQBYUPZCKM-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]cyclobutan-1-amine is an organic compound with the molecular formula C8H18N2 It is a cyclobutane derivative with a dimethylaminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Dimethylamino)ethyl]cyclobutan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Dimethylamino)ethyl]cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, typically under basic conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Substituted amines.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]cyclobutan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]cyclobutan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-[(Dimethylamino)methyl]cyclobutan-1-amine
  • Cyclobutaneethanamine, 1-amino-N,N-dimethyl

Comparison: 1-[2-(Dimethylamino)ethyl]cyclobutan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]cyclobutan-1-amine

InChI

InChI=1S/C8H18N2/c1-10(2)7-6-8(9)4-3-5-8/h3-7,9H2,1-2H3

InChI Key

PUMVVQBYUPZCKM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1(CCC1)N

Origin of Product

United States

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